2-Benzyl-1-(2-nitrophenyl)guanidine
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Overview
Description
2-Benzyl-1-(2-nitrophenyl)guanidine is a chemical compound that belongs to the class of guanidines Guanidines are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzyl-1-(2-nitrophenyl)guanidine can be achieved through a sequential one-pot approach. This method involves the reaction of N-chlorophthalimide, isocyanides, and amines to form N-phthaloylguanidines, which are then converted to the desired guanidine compound . This approach provides a straightforward and efficient route with yields up to 81% under mild conditions .
Industrial Production Methods: Industrial production of this compound typically involves the use of commercially available guanylating reagents such as di(imidazole-1-yl)methanimine. This reagent allows for the stepwise displacement of its imidazole groups by amines, leading to the formation of the desired guanidine compound .
Chemical Reactions Analysis
Types of Reactions: 2-Benzyl-1-(2-nitrophenyl)guanidine undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The benzyl and nitrophenyl groups can undergo substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are commonly used.
Substitution: Substitution reactions often involve reagents like halogens or alkylating agents under controlled conditions.
Major Products: The major products formed from these reactions include various substituted guanidines and derivatives with modified functional groups.
Scientific Research Applications
2-Benzyl-1-(2-nitrophenyl)guanidine has a wide range of scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of heterocycles and other complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and catalysts for industrial processes.
Mechanism of Action
The mechanism of action of 2-Benzyl-1-(2-nitrophenyl)guanidine involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and interact with biological molecules, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
N-benzylguanidine: A related compound with similar guanidine functionality.
N-phthaloylguanidines: Precursors used in the synthesis of various guanidines.
Uniqueness: 2-Benzyl-1-(2-nitrophenyl)guanidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of benzyl and nitrophenyl groups makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-benzyl-1-(2-nitrophenyl)guanidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O2/c15-14(16-10-11-6-2-1-3-7-11)17-12-8-4-5-9-13(12)18(19)20/h1-9H,10H2,(H3,15,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDCYJTXNETUNME-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN=C(N)NC2=CC=CC=C2[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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